Bis[bis(2-methylphenyl)methyl] ether
Description
Bis[bis(2-methylphenyl)methyl] ether is a symmetrical diaryl ether characterized by two bis(2-methylphenyl)methyl groups linked via an oxygen atom. Its synthesis is achieved through a solvent-free, high-yield protocol using p-toluenesulfonyl chloride as a catalyst under mild conditions (70–85% yield). The molecular structure was confirmed via X-ray crystallography (CCDC 840259), revealing a central oxygen atom bonded to two benzhydryl-type moieties with ortho-methyl substituents. This structural arrangement confers steric bulk and aromaticity, influencing its solubility, stability, and reactivity.
Properties
Molecular Formula |
C30H30O |
|---|---|
Molecular Weight |
406.6g/mol |
IUPAC Name |
1-[bis(2-methylphenyl)methoxy-(2-methylphenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C30H30O/c1-21-13-5-9-17-25(21)29(26-18-10-6-14-22(26)2)31-30(27-19-11-7-15-23(27)3)28-20-12-8-16-24(28)4/h5-20,29-30H,1-4H3 |
InChI Key |
VCZOHTFVSJUQSL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)OC(C3=CC=CC=C3C)C4=CC=CC=C4C |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)OC(C3=CC=CC=C3C)C4=CC=CC=C4C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Bis(tetrahydrofurfuryl) Ether
- Structure : Contains two tetrahydrofuran-derived substituents.
- Synthesis : Utilizes (tetrahydrofuran-2-yl)methyl methanesulfonate intermediates, enabling the incorporation of bulky groups.
- Key Difference: Unlike Bis[bis(2-methylphenyl)methyl] ether, its non-aromatic structure reduces steric hindrance, enhancing flexibility for metal coordination.
Bis(2-butoxyethyl) Ether
- Structure : Linear alkyl ether with butoxyethyl chains.
- Reactivity : Promotes O₂-mediated oxidation of alkyl aromatics to ketones at 150°C, achieving 70% yield in model reactions.
- Applications : Effective as a solvent in oxidation catalysis due to its high boiling point and stability under aerobic conditions.
- Key Difference : Aliphatic chains confer hydrophobicity and lower thermal stability compared to aromatic analogs.
Bis(2-chloroethyl) Ether
- Structure : Two chloroethyl groups linked by oxygen.
- Toxicity: Classified as a carcinogen and mutagen, with documented genotoxicity in E. coli and rodent models.
- Applications: Limited to niche industrial uses due to high hazards, contrasting sharply with the safer profile of this compound.
Bisphenol A Bis(2-hydroxyethyl ether) Dimethacrylate
- Structure : Contains methacrylate and hydroxyethyl ether groups.
- Applications : Used in polymer chemistry for crosslinking due to its dual functional groups.
- Key Difference : The presence of reactive hydroxyl and methacrylate groups enables polymerization, unlike the inert aromatic ether bonds in this compound.
Physicochemical Properties
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